tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate, also known as Tert-Butyl DHP, is a chemical compound used in scientific research for its potential therapeutic properties. This compound has gained interest due to its unique structure and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate DHP is not fully understood, but studies have suggested that it may inhibit the aggregation of amyloid-beta and alpha-synuclein by binding to specific sites on these proteins. Additionally, this compound DHP may have antioxidant and anti-inflammatory effects by scavenging free radicals and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound DHP can reduce the aggregation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases. Additionally, this compound DHP has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate DHP is its potential therapeutic properties in the treatment of neurodegenerative diseases. Additionally, this compound DHP is relatively easy to synthesize and has a high yield. However, one limitation of this compound DHP is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate DHP. One area of focus could be on further elucidating its mechanism of action and identifying specific targets for its therapeutic effects. Additionally, studies could investigate the potential use of this compound DHP in combination with other compounds for enhanced therapeutic effects. Finally, research could focus on the development of this compound DHP derivatives with improved properties and efficacy.
Scientific Research Applications
Tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate DHP has been studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound DHP can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases. Additionally, this compound DHP has been shown to have antioxidant and anti-inflammatory properties, which may also be beneficial in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
tert-butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMNUAUNXODLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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